molecular formula C21H20N2O4 B2404171 7-methoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 951996-54-6

7-methoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2404171
CAS No.: 951996-54-6
M. Wt: 364.401
InChI Key: FYNKQZXFKAVICD-UHFFFAOYSA-N
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Description

Chemical compounds with structures similar to the one you provided are typically classified as tryptamines . Tryptamines are a group of compounds that have a common structure which is derived from the essential amino acid tryptophan .


Chemical Reactions Analysis

Tryptamines, in general, can undergo various chemical reactions. For instance, they can act as a substrate in reactions catalyzed by enzymes like monoamine oxidase . But again, specific reaction analysis for the compound you mentioned was not found.

Scientific Research Applications

Neuroprotective and Antioxidant Activities

One significant application of 7-methoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide derivatives is in neuroprotection and antioxidant activities. A study conducted by Cho et al. (2015) synthesized various derivatives of this compound and evaluated their neuroprotective and antioxidant properties using primary cultured rat cortical neuronal cells and in vitro bioassays. Among the synthesized compounds, specific derivatives exhibited potent neuroprotective action against NMDA-induced excitotoxicity, comparable to known NMDA antagonists. Some compounds also showed remarkable scavenging abilities of free radicals and inhibition of lipid peroxidation, suggesting their potential in mitigating oxidative stress-related neurological damage (Cho et al., 2015).

Synthesis of Novel Heterocyclic Compounds

Abu‐Hashem et al. (2020) highlighted the application of similar compounds in the synthesis of novel heterocyclic compounds. The research involved synthesizing various derivatives with potential anti-inflammatory and analgesic properties. These derivatives were found to be significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing their potential applications in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Anti-HIV Activity

Mubarak et al. (2007) investigated benzofuran derivatives, including those related to this compound, for their potential anti-HIV activities. The study synthesized new benzofuran derivatives and tested them for in vitro anti-HIV activities. Some derivatives displayed the ability to inhibit HIV-1 and HIV-2 replication in cell culture, suggesting their potential application in HIV treatment strategies (Mubarak et al., 2007).

Cytotoxic Potential in Cancer Research

Kossakowski et al. (2005) explored the cytotoxic potential of derivatives of benzofuran carboxylic acids, structurally related to this compound. These compounds were tested for their cytotoxic activities against various human cancer cell lines. The study found significant cytotoxic activities in some derivatives, indicating their potential application in cancer research and treatment (Kossakowski et al., 2005).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities . This suggests that the compound may influence multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that indole derivatives can be orally active , suggesting that this compound may also have good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some tryptamines are known to be psychoactive and can have potent effects on the central nervous system . They should be handled with care and appropriate safety measures should be taken .

Future Directions

The study of tryptamines and similar compounds is an active area of research, particularly in the field of medicinal chemistry. They are being investigated for their potential therapeutic effects in various neurological and psychological disorders .

Properties

IUPAC Name

7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-15-6-7-17-16(11-15)14(12-23-17)8-9-22-21(24)19-10-13-4-3-5-18(26-2)20(13)27-19/h3-7,10-12,23H,8-9H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNKQZXFKAVICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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